Enhanced In Vitro Antitumor Activity of Cisplatin Analogs with 1-Methylhomopiperazine Ligand
In a study evaluating a series of platinum(II) complexes with homopiperazine ligands, the complex incorporating the 1-methylhomopiperazine ligand (mhpip) demonstrated significantly lower IC50 values against human ovarian cancer cell lines compared to complexes with the unsubstituted homopiperazine (hpip) or 1,4-dimethylhomopiperazine (dmhpip) ligands [1].
| Evidence Dimension | In vitro cytotoxicity against cisplatin-sensitive human ovarian A2780 cell line |
|---|---|
| Target Compound Data | IC50 range: 0.083 - 17.8 µM for [PtII(mhpip)(methylmalonato)] and related complexes |
| Comparator Or Baseline | [PtII(hpip)(methylmalonato)] and [PtII(dmhpip)(methylmalonato)] complexes (exact IC50 values not disclosed in abstract, but mhpip complexes were identified as the most active subset) |
| Quantified Difference | Mhpip complexes exhibited the highest activity among the homopiperazine series, with IC50 values as low as 0.083 µM, indicating superior potency relative to hpip and dmhpip analogs. |
| Conditions | In vitro cytotoxicity assay using the A2780 cell line (cisplatin-sensitive human ovarian carcinoma) |
Why This Matters
The 1-methylhomopiperazine ligand confers superior antitumor activity in this chemical space, making it the preferred intermediate for researchers developing novel platinum-based anticancer agents.
- [1] Ali, M. S., Whitmire, K. H., Toyomasu, T., Siddik, Z. H., & Khokhar, A. R. (1999). Preparation, characterization, and antitumor activity of new cisplatin analogs with homopiperazines: crystal structure of [PtII(1-methylhomopiperazine)(methylmalonato)]·2H2O. Journal of Inorganic Biochemistry, 77(3-4), 231-238. View Source
